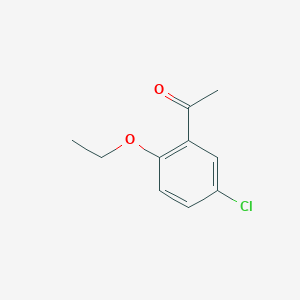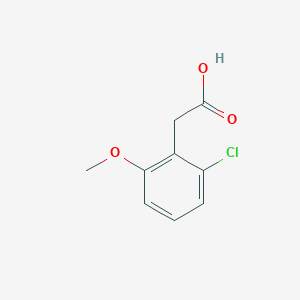
3-(4-Chlorophenoxy)benzoic acid
Vue d'ensemble
Description
“3-(4-Chlorophenoxy)benzoic acid” is a chemical compound with the molecular formula C13H9ClO3 . It has a molecular weight of 248.67 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a halogenated salicylanilide known as rafoxanide was synthesized in three steps from readily available 4-chlorophenol with an overall yield of 74% . The key stages of the synthesis involved salicylic acid iodination, adding iodine in the presence of hydrogen peroxide, which allowed obtaining a 95% yield . The second key stage was the reaction of 3,5-diiodosalicylic acid with aminoether, where salicylic acid chloride was formed in situ with PCl3 achieving an 82% yield .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid group attached to a chlorophenoxy group . The InChI code for this compound is 1S/C13H9ClO3/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8H,(H,15,16) .Physical And Chemical Properties Analysis
“this compound” appears as white small needles . It has a melting point range of 164-172 °C .Applications De Recherche Scientifique
1. Development of Fluorescence Probes
Researchers developed novel fluorescence probes, such as HPF and APF, to detect highly reactive oxygen species (hROS). These probes, including derivatives of benzoic acid, can selectively identify hROS and reactive intermediates in various biological and chemical applications (Setsukinai et al., 2003).
2. Water Purification Research
A study examined the purification of water using near-U.V. illuminated suspensions of titanium dioxide with various solutes including chlorophenol compounds. This research contributes to understanding the mineralization rates of different solutes in water purification processes (Matthews, 1990).
3. Investigating Solid-Solid Transitions
A combined DSC and vibrational study on solid–solid transitions of isomeric (hydroxythiophenoxy)benzoic acids, closely related to the compound , revealed changes in the distribution of H-bonds related to thermal transitions (Carpaneto et al., 1997).
4. Advanced Oxidation Processes
The oxidative degradation of organic pollutants in water was achieved through the Cr(III)/Cr(VI) redox cycle, using 4-chlorophenol as a primary model substrate. This process, involving chlorophenol derivatives, highlights a viable method for wastewater treatment (Bokare & Choi, 2011).
5. Photophysical Properties in Lanthanide Coordination Compounds
The study of lanthanide-based coordination polymers assembled from derivatives of benzoic acid, such as 4-benzyloxy benzoic acid, revealed the influence of electron-withdrawing and electron-donating groups on luminescent properties. This research is significant in the development of materials with specific optical properties (Sivakumar et al., 2010).
6. Degradation Studies in Water Treatment
A study on the degradation rate of 4-chlorophenol using organic oxidants in basic media, combined with UV irradiation, contributes to understanding the process of depolluting water using chlorophenol derivatives (Sharma et al., 2012).
Safety and Hazards
The safety data sheet for a similar compound, “4-(4-Chlorophenoxy)benzoic acid”, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust, avoid release to the environment, and wear protective gloves, eye protection, and face protection .
Orientations Futures
While specific future directions for “3-(4-Chlorophenoxy)benzoic acid” are not mentioned in the available literature, similar compounds such as halogenated salicylanilides are known for their antihelmintic properties and are used extensively in the control of Haemonchus spp., Fasciola spp. infestation in sheep and cattle in many countries . They are also being studied for their potential antileishmanial properties . This suggests that “this compound” and similar compounds may have potential applications in the field of veterinary medicine and could be subjects of future research.
Propriétés
IUPAC Name |
3-(4-chlorophenoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBGRQBEFICVLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571911 | |
| Record name | 3-(4-Chlorophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129764-91-6 | |
| Record name | 3-(4-Chlorophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















